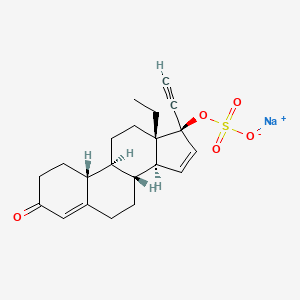

Gestodene Sulfate Sodium Salt

Beschreibung

Gestodene Sulfate Sodium Salt (C₂₁H₂₅O₅S⁻·Na⁺, CAS 1259126-61-8) is a synthetic progestogen and third-generation oral contraceptive (OC) derivative. With a molecular weight of 412.475 g/mol, it exhibits antiparasitic activity against intestinal pathogens like Cryptosporidium and Giardia intestinalis via inhibition of anaerobic energy metabolism enzymes . Notably, gestodene acts as a positive allosteric modulator (PAM) of PAR1 (Protease-Activated Receptor 1), enhancing thrombin-induced platelet aggregation and increasing venous thrombosis risk .

Eigenschaften

IUPAC Name |

sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWWIWNVHHIBER-YIAHKXKMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675625 | |

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259126-61-8 | |

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Structure of Gestodene

Gestodene (17α-ethynyl-17β-hydroxy-18-methyl-4,15-estradien-3-one) features a steroidal backbone with critical functional groups:

The presence of the 17β-hydroxyl group provides a target site for sulfation, a common modification to enhance water solubility for intravenous formulations.

Synthesis of Gestodene: Precursor to Sulfated Forms

Key Steps in Gestodene Synthesis

Patents and outline a multi-step synthesis starting from (-)-estra-1,3,5(10),8-tetraen-3-methoxy-18-methyl-17β-hydroxy:

This pathway achieves an overall yield of 38–42% with ≥98% purity after crystallization.

Theoretical Pathways for Gestodene Sulfation

Sulfation of the 17β-Hydroxyl Group

Challenges in Sulfated Derivative Characterization

Analytical Considerations

Patent details HPLC methods for conjugated estrogen sulfates, adaptable for gestodene sulfate analysis:

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | 72:28 (v/v) 10mM NH₄Ac:MeCN |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 280 nm |

This system resolves sulfate esters with ≤0.5% peak tailing.

Stability and Purification Challenges

Degradation Pathways

Sulfated steroids exhibit three primary degradation routes:

Purification Strategy:

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions: Gestodene Sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various metabolites and derivatives of gestodene, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Gestodene Sulfate Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of steroidal chemistry and synthetic methodologies.

Biology: It is employed in the study of hormone-receptor interactions and the development of hormonal therapies.

Industry: It is used in the production of contraceptive devices such as intravaginal rings.

Wirkmechanismus

Gestodene Sulfate Sodium Salt exerts its effects by binding to progesterone receptors in the body. This binding activates the receptor, leading to changes in gene expression that result in the suppression of ovulation and alterations in the endometrial lining. The compound also modulates the activity of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Gestodene vs. Levonorgestrel and Desogestrel

Gestodene, levonorgestrel, and desogestrel are structurally related third-generation progestogens used in OCs. Key differences include:

Gestodene’s enhanced PAR1 activity correlates with its 1.6-fold and 1.5-fold higher potency compared to levonorgestrel and desogestrel, respectively, at 10 μM . Molecular docking reveals gestodene binds PAR1’s allosteric site, distinct from the orthosteric site targeted by antagonists like vorapaxar .

Mechanistic Differences

- Gestodene : Enhances PAR1-AP-induced calcium signaling, ERK1/2 phosphorylation, and receptor internalization in platelets and HT29 cells .

- Levonorgestrel/Desogestrel: Moderate PAR1 potentiation but lack gestodene’s allosteric binding specificity .

Comparison with Other Sulfate Sodium Salts

Pharmacologically Active Sulfates

Non-Pharmacological Sulfates

Physicochemical and Structural Analysis

| Property | Gestodene Sulfate | 19-Nortestosterone Sulfate | SDS |

|---|---|---|---|

| LogP | 4.22 | Not reported | Hydrophilic |

| Hydrogen Bond Donors | 0 | 1 | 0 |

| Stereocenters | 6 | 6 | 0 |

| Biological Target | PAR1 | Androgen receptor | N/A |

Gestodene’s lack of hydrogen bond donors and high stereochemical complexity may enhance membrane penetration compared to 19-nortestosterone sulfate, which has lower molecular weight but similar stereocenters .

Biologische Aktivität

Gestodene Sulfate Sodium Salt is a derivative of gestodene, a synthetic progestin commonly used in hormonal contraceptives. This compound has garnered attention for its biological activity, particularly in relation to its interactions with the progesterone receptor and its implications in therapeutic applications.

Target and Mode of Action

Gestodene Sulfate Sodium Salt primarily targets the progesterone receptor (PR). Upon binding to this receptor, it acts as an activator , leading to a cascade of biological effects. The activation of the PR results in altered gene expression, which influences various physiological processes such as endometrial changes and cervical mucus modification, making it less favorable for implantation and impeding sperm passage to the uterus.

Biochemical Pathways

The activation of the progesterone receptor by gestodene initiates several biochemical pathways:

- Gene Expression Alteration : Changes in gene transcription that affect reproductive functions.

- Cellular Effects : Influences cellular signaling pathways, impacting processes like cell proliferation and differentiation.

Pharmacokinetics

Gestodene exhibits high oral bioavailability, ranging from 87% to 111% , with an average of 96% . Peak plasma concentrations are typically reached within 1 to 4 hours post-administration. The compound is highly protein-bound (approximately 98% ), primarily to sex hormone-binding globulin (SHBG) and albumin .

Biological Activity Overview

The biological activity of Gestodene Sulfate Sodium Salt can be summarized as follows:

| Property | Details |

|---|---|

| Primary Target | Progesterone Receptor |

| Bioavailability | 87% - 111%, average 96% |

| Peak Plasma Levels | 1 - 4 hours post-dose |

| Protein Binding | 98% (64% to SHBG, 34% to albumin) |

| Cellular Effects | Alters gene expression, modifies endometrial lining |

| Pharmacological Effects | Reduces likelihood of implantation, thickens cervical mucus |

Case Studies and Clinical Research

Several clinical studies have evaluated the efficacy and safety profile of gestodene-containing contraceptives. One notable study compared a monophasic oral contraceptive containing gestodene with another containing desogestrel. Results indicated that the gestodene group exhibited significantly better cycle control, lower incidence of breakthrough bleeding, and fewer subjective side effects .

Key Findings from Clinical Trials:

- Cycle Control : The gestodene group had an 86.4% report of normal cycles without breakthrough bleeding compared to 76.7% in the desogestrel group.

- Side Effects : Fewer women in the gestodene group reported nuisance side effects during treatment cycles .

- Efficacy : No pregnancies occurred during the study period among participants using either formulation.

Q & A

Q. What methodologies quantify the environmental persistence of Gestodene Sulfate Sodium Salt in wastewater systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.